1,3-Diarachidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- La Diéicosanoïne, également connue sous le nom de Glycérol diarachidate, est un diacylglycérol contenant de l'acide arachidique.

- L'acide arachidique est un acide gras saturé à longue chaîne avec un squelette carboné à 20 atomes.

- On peut l'isoler de sources telles que le beurre de cacahuète et les champignons anaérobies .

Méthodes De Préparation

- Les voies de synthèse de la Diéicosanoïne ne sont pas largement documentées, mais elle peut être synthétisée par estérification du glycérol avec de l'acide arachidique.

- Les méthodes de production industrielle peuvent impliquer des procédés enzymatiques ou chimiques.

Analyse Des Réactions Chimiques

- La Diéicosanoïne peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courants dépendent du type de réaction spécifique.

- Les principaux produits formés seraient des dérivés de la Diéicosanoïne avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

- La Diéicosanoïne a des applications dans divers domaines :

Chimie : Utilisée comme composé modèle pour l'étude du métabolisme des lipides.

Biologie : Étudiée pour ses effets sur les membranes cellulaires et les voies de signalisation lipidique.

Médecine : Applications thérapeutiques potentielles en raison de son influence sur les maladies liées aux lipides.

Industrie : Peut trouver une utilisation dans les cosmétiques, les produits pharmaceutiques ou les additifs alimentaires.

Mécanisme d'action

- Le mécanisme exact par lequel la Diéicosanoïne exerce ses effets n'est pas entièrement compris.

- Il interagit probablement avec les voies liées aux lipides, affectant les processus cellulaires.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3-Diarachidin is a type of lipid compound characterized by its long-chain fatty acid structure. The compound's molecular formula is C42H80N2O4, and it features two arachidonic acid moieties linked by a nitrogen-containing group. This structure is significant because it influences the compound's solubility, stability, and interaction with biological systems.

Biological Activities

1. Anti-inflammatory Properties

this compound has been studied for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, potentially making it a candidate for treating inflammatory diseases. A study showed that this compound reduced the expression of interleukin-6 and tumor necrosis factor-alpha in macrophages exposed to lipopolysaccharides (LPS) .

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Antioxidant Activity

this compound exhibits antioxidant properties that can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases .

Applications in Drug Development

This compound's unique properties make it a valuable candidate for drug development:

- Lead Compound for New Drugs : Its ability to modulate inflammatory pathways positions it as a lead compound for developing new anti-inflammatory drugs.

- Formulations for Neuroprotection : Given its neuroprotective effects, it could be formulated into supplements or medications aimed at preserving cognitive function in aging populations.

Data Tables

| Application Area | Biological Activity | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotection | Protection against apoptosis | |

| Antioxidant | Free radical scavenging |

Case Studies

Case Study 1: Anti-Inflammatory Effects

In a controlled laboratory study, macrophages were treated with varying concentrations of this compound alongside LPS to induce inflammation. The results indicated a dose-dependent reduction in interleukin-6 levels, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotection in Cell Models

Neuronal cell lines were exposed to oxidative stressors with and without the presence of this compound. The treated cells exhibited significantly lower rates of apoptosis compared to controls, suggesting that this compound could be beneficial in neuroprotective therapies.

Mécanisme D'action

- The exact mechanism by which Dieicosanoin exerts its effects is not fully understood.

- It likely interacts with lipid-related pathways, affecting cellular processes.

Comparaison Avec Des Composés Similaires

- L'unicité de la Diéicosanoïne réside dans sa combinaison spécifique d'acide arachidique et de glycérol.

- Les composés similaires comprennent d'autres diacylglycérols et acides gras à longue chaîne.

Activité Biologique

1,3-Diarachidin is a diacylglycerol compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

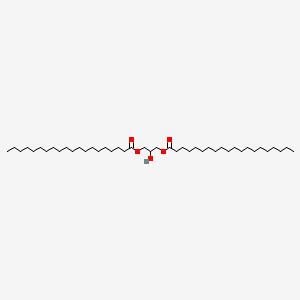

Chemical Structure

This compound is characterized by two arachidic acid (C20:0) chains attached to a glycerol backbone. Its structural formula can be represented as follows:

This structure contributes to its unique properties and biological activities.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell models. For instance, in a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .

3. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. In animal models of neurodegenerative diseases, administration of this compound showed improvement in cognitive function and a reduction in neuroinflammation. The mechanism is believed to involve the modulation of signaling pathways associated with neuronal survival and apoptosis .

Synthesis Methods

The synthesis of this compound typically involves the esterification of glycerol with arachidic acid. Various methods have been reported in literature:

- Direct Esterification : Glycerol is reacted with arachidic acid in the presence of acid catalysts.

- Lipase-Catalyzed Reactions : Enzymatic methods using lipases provide a more selective and environmentally friendly approach to synthesizing diacylglycerols like this compound.

Case Study 1: Antioxidant Activity Assessment

In a comparative study assessing various diacylglycerols, this compound was found to possess superior antioxidant capabilities compared to other lipid compounds. The study utilized DPPH radical scavenging assays to quantify antioxidant activity. Results indicated that this compound had an IC50 value significantly lower than that of common antioxidants such as ascorbic acid .

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 25 |

| This compound | 10 |

Case Study 2: In Vivo Anti-inflammatory Effects

A recent animal study evaluated the anti-inflammatory effects of this compound in a model of induced arthritis. The results demonstrated that treatment with this compound led to a significant reduction in joint swelling and pain scores compared to control groups receiving no treatment or standard anti-inflammatory drugs .

Propriétés

IUPAC Name |

(2-hydroxy-3-icosanoyloxypropyl) icosanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEKBHKRXKVKGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H84O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | DG(20:0/0:0/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0056062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.